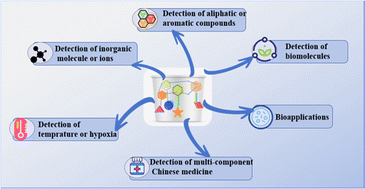A summary of calixarene-based fluorescent sensors developed during the past five years
Chemical Communications Pub Date: 2023-10-24 DOI: 10.1039/D3CC04179D
Abstract
Calixarenes are “chalice like” phenol-based macrocycles that are one of the most fascinating studied scaffolds in supramolecular chemistry. Their preorganized nonpolar cavities and ion binding sites, and their well-defined conformations all lay important foundations for forming host–guest complexes. Conjugation of calixarene scaffolds with various fluorophores at either upper or lower rims has led to the development of smart fluorescent probes for inorganic molecules or ions, aliphatic or aromatic compounds, biomolecules, temperature and hypoxia, even multi-component traditional Chinese medicine (TCM). Moreover, significant advancements have been made for biological applications. This review critically summarizes the recent advances made in these areas.


Recommended Literature
- [1] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [2] Contents and Highlights in Chemical Science
- [3] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [4] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [5] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [6] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†
- [7] The photometric determination of phosphorus in low-alloy steels
- [8] A simple mix-and-read bacteria detection system based on a DNAzyme and a molecular beacon†
- [9] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [10] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution

Journal Name:Chemical Communications
Research Products
-
CAS no.: 131633-88-0









